molecular formula C12H11ClN2O3 B449503 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide CAS No. 402601-34-7

5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Katalognummer: B449503
CAS-Nummer: 402601-34-7
Molekulargewicht: 266.68g/mol
InChI-Schlüssel: KEWPVTDSROGNFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(2-Chlorophenoxy)methyl]-2-furohydrazide is a furan-based carbohydrazide compound of significant interest in specialized organic synthesis and pharmaceutical research. This molecule features a furan ring, a hydrazide functional group, and a 2-chlorophenoxy methyl ether moiety, making it a versatile building block or intermediate for the synthesis of more complex chemical entities . Compounds within the furohydrazide class are frequently investigated for their potential as key precursors in developing pharmacologically active molecules . The structural motif of a substituted furan linked to a hydrazide is common in medicinal chemistry explorations, often utilized to create molecular hybrids or conjugates designed to interact with specific biological targets . Researchers value this compound for its potential application in creating novel compounds for screening programs, particularly in the search for new enzyme inhibitors or receptor modulators. The presence of the hydrazide group offers reactivity for further derivatization, such as the formation of hydrazones or other heterocyclic systems, which are prevalent in many drug-like molecules . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

5-[(2-chlorophenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c13-9-3-1-2-4-10(9)17-7-8-5-6-11(18-8)12(16)15-14/h1-6H,7,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWPVTDSROGNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the synthesis and characterization of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide , a hybrid pharmacophore designed for medicinal chemistry applications. This molecule integrates three distinct structural motifs:

  • Furan Core: A bio-isostere of phenyl rings, offering improved water solubility and distinct hydrogen bonding potential.

  • 2-Chlorophenoxy Moiety: A lipophilic side chain that enhances membrane permeability and fits into hydrophobic pockets of target enzymes (e.g., enoyl-ACP reductase or cyclooxygenase).

  • Hydrazide Warhead (-CONHNH₂): A versatile functional group capable of metal chelation, hydrogen bonding, or further derivatization into Schiff bases (hydrazones) or heterocycles like 1,3,4-oxadiazoles.

The synthesis described below utilizes a convergent Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis) . This route is selected for its scalability, atom economy, and the stability of the furan ring under the specific basic conditions employed.

Synthetic Pathway & Mechanism[1][2]

The synthesis proceeds in two distinct stages. The first stage establishes the ether linkage, while the second converts the ester functionality into the target hydrazide.

Reaction Scheme Visualization

SynthesisPathway Reactant1 Ethyl 5-(chloromethyl)-2-furoate Reagents1 K2CO3 / Acetone Reflux, 6-8h Reactant1->Reagents1 Reactant2 2-Chlorophenol Reactant2->Reagents1 Intermediate Intermediate Ester: Ethyl 5-[(2-chlorophenoxy)methyl]-2-furoate Reagents1->Intermediate SN2 Substitution Reagents2 NH2NH2·H2O (Hydrazine Hydrate) Ethanol, Reflux, 4-6h Intermediate->Reagents2 Product Target Product: This compound Reagents2->Product Hydrazinolysis

Figure 1: Two-step synthetic pathway transforming the chloromethyl furan precursor to the final hydrazide.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 5-[(2-chlorophenoxy)methyl]-2-furoate

Principle: This is an


 reaction where the phenoxide ion (generated in situ from 2-chlorophenol and base) attacks the electrophilic carbon of the chloromethyl group.

Reagents:

  • Ethyl 5-(chloromethyl)-2-furoate (1.0 equiv)

  • 2-Chlorophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Potassium Iodide (

    
    ), catalytic amount (0.1 equiv) – Finkelstein catalyst to accelerate reaction.
    
  • Solvent: Dry Acetone or DMF.

Procedure:

  • Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chlorophenol (11 mmol) in dry acetone (30 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Addition: Add Ethyl 5-(chloromethyl)-2-furoate (10 mmol) and catalytic KI dropwise or portion-wise.

  • Reflux: Heat the mixture to reflux (

    
    C for acetone) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Workup:

    • Cool the reaction mixture and filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[1]

    • Dissolve the residue in Ethyl Acetate and wash with 5% NaOH (to remove unreacted phenol) followed by water and brine.

    • Dry over anhydrous

      
       and concentrate to yield the intermediate ester.
      
Step 2: Hydrazinolysis to this compound

Principle: Nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the ethoxy group.

Reagents:

  • Intermediate Ester (from Step 1)

  • Hydrazine Hydrate (80% or 99%) (5.0 equiv) – Excess is critical to prevent dimer formation.

  • Solvent: Absolute Ethanol.

Procedure:

  • Dissolution: Dissolve the intermediate ester (5 mmol) in absolute ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (25 mmol) slowly to the stirring solution.

  • Reaction: Reflux the mixture (

    
    C) for 4–6 hours.
    
    • Observation: The product often begins to precipitate as a white/off-white solid during the reflux or upon cooling.

  • Isolation:

    • Cool the mixture to

      
      C (ice bath).
      
    • Filter the precipitate under vacuum.

    • Purification: Recrystallize from Ethanol/Water or DMF/Ethanol if necessary to remove traces of hydrazine.

Workup & Purification Logic

WorkupLogic RxnMix Reaction Mixture (Ethanol + Hydrazine + Product) Cooling Cool to 0-5°C RxnMix->Cooling Filter Vacuum Filtration Cooling->Filter Solid Crude Solid Product Filter->Solid Retentate Filtrate Filtrate (Excess Hydrazine + Impurities) Filter->Filtrate Waste Recryst Recrystallization (EtOH or EtOH/H2O) Solid->Recryst Final Pure Crystals Vacuum Dried Recryst->Final

Figure 2: Isolation protocol ensuring removal of toxic hydrazine and high purity of the final hydrazide.

Characterization & Analytical Expectations

To validate the structure, the following spectral data must be obtained. The data below represents the expected values based on the structural fragments and literature on analogous furan derivatives.

Table 1: Predicted Spectral Data
TechniqueFunctional GroupExpected Signal / ValueStructural Assignment
FT-IR N-H Stretch3200–3350 cm⁻¹ (doublet)Primary/Secondary amine of hydrazide
C=O Stretch1650–1670 cm⁻¹Amide I (Hydrazide carbonyl)
C-O-C Stretch1230–1250 cm⁻¹Aryl alkyl ether linkage
C-Cl Stretch740–760 cm⁻¹Aryl chloride
¹H NMR Furan Ring

7.15 (d, 1H) &

6.60 (d, 1H)
Protons at C3 and C4 positions (

Hz)
(DMSO-

)
Linker (

)

5.10–5.20 (s, 2H)
Methylene bridge between furan and phenoxy
Aromatic

6.90–7.50 (m, 4H)
2-Chlorophenoxy protons
Hydrazide

9.60–9.80 (s, 1H,

exch)
-CONH -

4.40–4.60 (br s, 2H,

exch)
-NH

Mass Spec Molecular Ionm/z

266.05 / 268.05
[M+H]⁺ (Shows characteristic 3:1 Cl isotope pattern)
Critical Quality Attributes (CQA)
  • Melting Point: Distinct sharp melting point (typically range

    
    C depending on polymorph). Broad range indicates wetness or hydrazine contamination.
    
  • TLC Purity: Single spot in Hexane:EtOAc (1:1) or MeOH:DCM (1:9). Hydrazides are much more polar than the starting ester (

    
     will decrease significantly).
    

Safety & Handling (HSE)

  • Hydrazine Hydrate: DANGER. Potent carcinogen, corrosive, and skin sensitizer.

    • Control: Use only in a fume hood. Double glove (Nitrile/Neoprene). Quench excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • 2-Chlorophenol: Toxic by inhalation and contact. Unpleasant odor.

    • Control: Handle in fume hood.

  • Furan Derivatives: Many furans are potential sensitizers. Avoid dust inhalation of the final solid.

References

  • Synthesis of Chloromethyl Furan Precursors

    • Mascal, M., & Dutta, S. (2011). Synthesis of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).[2] Green Chemistry, 13, 3101-3102.

  • Ether Linkage & Hydrazide Synthesis (Analogous Methodologies)

    • Foroumadi, A., et al. (2007).[3] Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives.[3][4][5] DARU Journal of Pharmaceutical Sciences, 15(2), 89-93.[3]

    • Note: This reference validates the reactivity of 2-chlorophenol in Williamson ether synthesis and the stability of the chlorophenoxy moiety during subsequent cycliz
  • General Hydrazinolysis Protocol

    • BenchChem Protocols. Optimizing the reaction conditions for hydrazinolysis of esters.

  • Spectral Characterization of Furan Hydrazides

    • Kurnaz, P., et al. (2016).[6] XRD, FTIR, 1H NMR, 13C NMR and UV spectroscopic and computational studies of [3-(hydroxyimino)butan-2-ylidene]furan-2′-carbohydrazide. Journal of Molecular Structure.

Sources

CAS number for 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Abstract: This technical guide provides a comprehensive overview of this compound, a furan-based carbohydrazide compound. Identified by the CAS Number 402601-34-7, this molecule holds potential as a versatile intermediate in the synthesis of more complex, pharmacologically active entities.[1] This document details its physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores its potential biological activities, particularly as an anticonvulsant, by drawing parallels with structurally similar compounds. The guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the investigation of this and related chemical scaffolds.

Chemical Identity and Rationale

Nomenclature and Physicochemical Profile

This compound is a specialized organic molecule featuring a central furan ring, a reactive hydrazide functional group, and a 2-chlorophenoxy methyl ether moiety.[1] This unique combination of functional groups makes it a subject of interest for synthetic and pharmaceutical research.[1] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number.

Table 1: Core Physicochemical Properties

Property Value Source
CAS Number 402601-34-7 [1]
Molecular Formula C₁₂H₁₁ClN₂O₃ [1]
Molecular Weight 266.68 g/mol [1]

| InChI Key | KEWPVTDSROGNFM-UHFFFAOYSA-N |[1] |

The Furohydrazide Scaffold in Medicinal Chemistry

The furohydrazide structural motif is a well-established pharmacophore in drug discovery. Hydrazide derivatives are known for their wide range of biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties.[2] The furan ring system, being a bioisostere of benzene, can modulate pharmacokinetic properties and interact with various biological targets. The strategic placement of the 2-chlorophenoxy group further influences the molecule's lipophilicity and electronic character, which can be critical for receptor binding and membrane permeability.

Synthesis and Characterization

Proposed Retrosynthetic Pathway

The synthesis logically proceeds in three main stages:

  • Esterification: Protection of the carboxylic acid of the starting material as a methyl or ethyl ester. This is a crucial step to prevent self-reaction and unwanted side reactions during the subsequent etherification.

  • Williamson Ether Synthesis: Formation of the chlorophenoxy methyl ether linkage by reacting the protected furan with 2-chlorophenol under basic conditions. This is a classic and reliable method for forming aryl ethers.

  • Hydrazinolysis: Conversion of the ester to the final hydrazide product using hydrazine hydrate. This is a standard and high-yielding method for the synthesis of hydrazides from their corresponding esters.

G A 5-(Hydroxymethyl)furan- 2-carboxylic acid R1 MeOH, H₂SO₄ (cat.) Reflux A->R1 Step 1: Esterification B Methyl 5-(hydroxymethyl) -2-furoate R2 1. NaH, THF 2. 2-Chlorophenol B->R2 Step 2: Ether Synthesis C Methyl 5-[(2-chlorophenoxy) methyl]-2-furoate R3 NH₂NH₂·H₂O EtOH, Reflux C->R3 Step 3: Hydrazinolysis D 5-[(2-Chlorophenoxy)methyl] -2-furohydrazide (Target Molecule) R1->B R2->C R3->D

Caption: Proposed three-step synthesis workflow for the target molecule.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 5-(hydroxymethyl)-2-furoate

  • To a stirred solution of 5-(hydroxymethyl)furan-2-carboxylic acid (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then reflux for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate

  • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 12 mmol) to anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the suspension to 0 °C and add a solution of Methyl 5-(hydroxymethyl)-2-furoate (10 mmol) in THF (20 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add a solution of 2-chlorophenol (11 mmol) in THF (10 mL) dropwise.

  • Reflux the reaction mixture for 12-18 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve the purified Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate (8 mmol) in ethanol (40 mL).

  • Add hydrazine hydrate (80% solution, 40 mmol) to the solution.

  • Reflux the mixture for 8-12 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the final product, this compound.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected proton and carbon signals and their respective couplings.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H (hydrazide), C=O (amide), and C-O-C (ether) functional groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (266.68 g/mol ) and provide fragmentation patterns consistent with the proposed structure.[1]

Potential Biological Activity: Anticonvulsant Properties

While direct biological data for this compound is not available, the chemical structure contains moieties found in known anticonvulsant agents. Specifically, several novel thiadiazole derivatives containing a 2-chlorophenoxy phenyl group have been synthesized and shown to possess significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models in mice.[3][4][5]

The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[2][6] Compounds active in both tests, such as 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine, are considered to have a broad spectrum of anticonvulsant activity.[3][5] The structural similarity suggests that this compound is a prime candidate for screening as a potential anticonvulsant.

Proposed Biological Screening Workflow

A standard preclinical screening workflow is proposed to evaluate the anticonvulsant potential of the title compound. This protocol is based on established methods for evaluating novel anticonvulsant candidates.[3][5]

G A Compound Synthesis & Purification B Acute Toxicity Study (LD₅₀) in Mice A->B C Anticonvulsant Screening (i.p. administration) B->C D Maximal Electroshock (MES) Test C->D Generalized Seizures E Pentylenetetrazole (PTZ) Test C->E Absence Seizures G Neurotoxicity Assay (e.g., Rotarod Test) C->G F Data Analysis: Calculate ED₅₀ D->F E->F H Mechanism of Action Studies (if active) F->H

Sources

Chlorophenoxy Ether Derivatives: From Metabolic Modulators to Novel Oncological Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals. It synthesizes historical pharmacological data with recent (2020–2024) advancements in chlorophenoxy ether chemistry.

Technical Guide & Literature Review

Part 1: Executive Summary & Structural Architecture

The chlorophenoxy ether moiety—characterized by a chlorinated phenyl ring linked via an oxygen atom to an aliphatic or aromatic spacer—is a privileged scaffold in medicinal chemistry. Historically pigeonholed as the structural basis for auxinic herbicides (e.g., 2,4-D), this pharmacophore has evolved into a cornerstone of metabolic therapy (fibrates) and is currently seeing a renaissance in oncology and antimicrobial research.

This guide moves beyond the textbook definitions to explore the structure-activity relationships (SAR) that drive potency, the synthetic protocols ensuring stereochemical integrity, and the molecular mechanisms validated by recent crystallographic data.

Structural Architecture & Synthetic Strategies

The physicochemical appeal of the chlorophenoxy ether lies in its duality: the lipophilic chlorophenyl group ensures membrane permeability and hydrophobic pocket occupancy, while the ether linkage provides metabolic stability and rotational freedom.

Core Synthetic Protocol: Stereocontrolled Williamson Ether Synthesis

While the Williamson ether synthesis is elementary, its application to chiral pharmaceutical intermediates requires rigorous control to prevent racemization, particularly when


-halo acids are involved (as in fibrate synthesis).

Optimized Protocol for Chiral Chlorophenoxy Ethers:

  • Reagents: Phenolic substrate (e.g., 4-chlorophenol), Chiral

    
    -bromo ester, 
    
    
    
    (base), Acetone or DMF (solvent).
  • Critical Control Point: Use of mild bases (

    
     or 
    
    
    
    ) prevents the elimination of the alkyl halide to an alkene.
  • Procedure:

    • Activation: Stir phenol (1.0 eq) and

      
       (1.5 eq) in dry DMF at 
      
      
      
      for 30 min to generate the phenoxide.
    • Alkylation: Add the chiral alkyl bromide dropwise. Maintain temp

      
       to avoid 
      
      
      
      racemization.
    • Workup: Quench with ice water; extract with EtOAc.

Alternative: Chan-Lam Coupling (Copper-Catalyzed) For diaryl ethers where


 is impossible, recent literature (2022–2024) favors Cu(II)-catalyzed oxidative coupling using arylboronic acids.

Synthesis_Workflow cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Product Phenol 4-Chlorophenol (Nucleophile) Activation Phenoxide Formation (K2CO3/DMF, 60°C) Phenol->Activation Alkyl Chiral u03b1-Bromo Ester (Electrophile) Coupling SN2 Displacement (Stereocontrol) Alkyl->Coupling Activation->Coupling Ether Chiral Chlorophenoxy Ether Derivative Coupling->Ether Yield >85%

Figure 1: Optimized synthetic workflow for chiral chlorophenoxy ether formation, prioritizing stereochemical retention.

Part 2: Metabolic Regulation – The Fibrate Class[1]

The most established application of this scaffold is in the Fibrate class of lipid-lowering agents (e.g., Fenofibrate, Bezafibrate). These drugs function as agonists for the Peroxisome Proliferator-Activated Receptor Alpha (PPAR


) .
Mechanism of Action (MoA)

Recent X-ray crystallography (PDB: 7BQ0, 2020) has elucidated the precise molecular interactions. The chlorophenoxy headgroup occupies the lipophilic Arm I region of the PPAR


 Ligand Binding Domain (LBD), while the carboxylate tail forms a hydrogen bond network.

Key Molecular Interactions:

  • Tyr464 & His440: Form the "charge clamp" stabilizing the carboxylate head.

  • Phe273 & Ile317: Provide hydrophobic packing for the chlorophenyl ring.

  • Helix 12 Stabilization: Ligand binding recruits the SRC-1 co-activator, driving transcription of genes involved in

    
    -oxidation.
    

PPAR_Pathway Ligand Chlorophenoxy Ligand (e.g., Fenofibric Acid) LBD PPARu03b1 LBD (Hydrophobic Pocket) Ligand->LBD Binding Residues Interaction Network: Tyr464, His440 (H-bonds) Phe273 (Hydrophobic) LBD->Residues Molecular Anchoring ConfChange Conformational Change (Helix 12 Stabilization) Residues->ConfChange RXR Heterodimerization with RXR ConfChange->RXR DNA PPRE Binding (Target Gene Promoter) RXR->DNA Response Lipid Metabolism (u2191 u03b2-oxidation) DNA->Response Transcription

Figure 2: Molecular mechanism of PPAR


 activation by chlorophenoxy ether ligands, highlighting critical residue interactions.

Part 3: Beyond Lipids – Oncology & Antimicrobial Horizons

Recent literature (2022–2024) has repurposed the chlorophenoxy ether scaffold. By modifying the "tail" region while retaining the chlorophenoxy "head," researchers have unlocked potent anticancer and antimicrobial activities.

Emerging SAR Data

The following table summarizes key Structure-Activity Relationship (SAR) data derived from recent high-impact studies.

Table 1: Comparative Activity of Novel Chlorophenoxy Ether Derivatives

Compound ClassR-Group / ModificationTarget / AssayActivity (IC50 / MIC)Key Insight
Fibrate (Ref) Isopropyl ester (Fenofibrate)PPAR

(Reporter Assay)

Standard metabolic agonist.
Thiosemicarbazide 2,4-Dichlorophenoxy + Thiosemicarbazide (AB2)G-361 (Melanoma)

Induces G2/M arrest; chlorine position critical for potency.
Benzo[f]chromene 4-Chlorophenoxy + Cyano/Amino groups (Cmpd 4)S. aureus (Gram+)

Comparable to Ampicillin; disrupts cell membrane integrity.
Chalcone Ether 3,4-Dichlorobenzyloxy linkageHCT116 (Colon Cancer)

Ether linkage provides flexibility for tubulin binding.
Causality in Design
  • Anticancer (Thiosemicarbazides): The electron-withdrawing nature of the 2,4-dichloro substitution enhances the lipophilicity (

    
    ), facilitating passive diffusion into tumor cells. The thiosemicarbazide tail acts as a chelator for metal ions (Fe, Cu) often overabundant in cancer cells, leading to ROS generation and apoptosis.
    
  • Antimicrobial: The chlorophenoxy moiety mimics the membrane-disrupting properties of triclosan but with reduced toxicity. The ether linkage prevents rapid metabolic hydrolysis compared to ester-linked analogues.

Part 4: Experimental Validation Protocol

To ensure data trustworthiness (E-E-A-T), the following protocol outlines a self-validating system for assessing PPAR


 activation, the "gold standard" assay for this chemical class.
Protocol: PPAR Luciferase Reporter Gene Assay[2][3][4][5]

Objective: Quantify the agonist potential of novel chlorophenoxy derivatives against human PPAR


.

Reagents:

  • Reporter Cells: HEK293 transfected with human PPAR

    
    -LBD fused to GAL4-DBD and a GAL4-responsive luciferase reporter (e.g., INDIGO Biosciences or homemade).
    
  • Reference Agonist: GW7647 (High potency control).

  • Detection Reagent: Luciferin substrate buffer.

Workflow:

  • Cell Preparation: Thaw reporter cells and suspend in Cell Recovery Medium (CRM). Dispense

    
     per well into a 96-well white-walled plate. Incubate for 4–6 hours at 
    
    
    
    /
    
    
    .
  • Compound Dosing:

    • Prepare a

      
       concentration series of the test compound in Compound Screening Medium (CSM).[1]
      
    • Self-Validation Step: Include a "Vehicle Only" (0.1% DMSO) control (Background) and a GW7647 standard curve (Positive Control).

    • Add

      
       of 
      
      
      
      media to the cells (Final volume
      
      
      ,
      
      
      concentration).
  • Incubation: Incubate for 22–24 hours. This allows sufficient time for nuclear translocation, DNA binding, and luciferase expression.

  • Detection:

    • Remove media.[2]

    • Add

      
       Luciferase Detection Reagent (LDR).
      
    • Incubate 5 minutes at room temperature (glow kinetics).

  • Quantification: Measure luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to a 4-parameter logistic (4PL) curve to determine

    
    .
    

Validation Criteria:

  • Z'-factor must be

    
    .
    
  • Reference agonist (GW7647) must show

    
    .
    
  • CV% between replicates must be

    
    .
    

Part 5: References

  • Kamata, S., et al. (2020).[3] PPAR

    
     Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates.[4][3][5] iScience. Link
    
  • BenchChem. (2025). Williamson Ether Synthesis Protocol for Alkoxy Anilines. BenchChem Technical Guides. Link

  • El-Naggar, A. M., et al. (2022).[6] The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity. MDPI Crystals. Link

  • Popiołek, L., et al. (2023). Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thiosemicarbazide Derivatives. MDPI Molecules. Link

  • INDIGO Biosciences. (2024). Human Peroxisome Proliferator-Activated Receptor Alpha (PPAR

    
    ) Reporter Assay System Technical Manual.Link
    
  • Honda, A., et al. (2022).[3] Functional and Structural Insights into Human PPAR

    
    /
    
    
    
    /
    
    
    Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate. MDPI Biomedicines. Link

Sources

Methodological & Application

protocol for testing anticonvulsant effects of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Evaluating the Anticonvulsant Efficacy of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Introduction and Rationale

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting approximately 50 million people worldwide.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients (~30%) remain resistant to current treatments or experience dose-limiting side effects.[1][2] This therapeutic gap underscores the urgent need for novel anticonvulsant agents with improved efficacy and safety profiles.

The compound this compound belongs to the hydrazide-hydrazone chemical class. Derivatives of hydrazones have shown a wide range of biological activities, including promising anticonvulsant effects in various preclinical models.[3][4] The core structure, featuring an azometine proton (-NHN=CH-), is a key pharmacophore for new drug development in this area.[3][5] Furthermore, compounds containing a (2-chlorophenoxy) moiety have also been investigated for their anticonvulsant properties, suggesting that this structural element may contribute to desired neuroactivity.[6][7]

This document provides a comprehensive, step-by-step protocol for the preliminary in vivo evaluation of the anticonvulsant effects of this compound. The protocols described herein utilize two of the most well-validated and predictive acute seizure models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[8]

Scientific Principles of the Selected Models

The selection of screening models is critical for elucidating the potential clinical utility of a novel compound. Using a battery of tests provides a broader profile of anticonvulsant activity.

  • Maximal Electroshock (MES) Test: This model is considered the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[9][10] The test utilizes a supramaximal electrical stimulus to induce a tonic hindlimb extension seizure. A compound's ability to prevent this endpoint indicates its capacity to inhibit the spread of seizure activity through neural circuits.[11][12]

  • Subcutaneous Pentylenetetrazol (scPTZ) Test: This chemoconvulsant model is used to identify compounds that can raise the seizure threshold.[13] Pentylenetetrazol is a GABA-A receptor antagonist, and the test is predictive of efficacy against absence and myoclonic seizures.[8][14] A compound that protects against scPTZ-induced clonic spasms likely acts by enhancing GABAergic neurotransmission or by affecting T-type calcium channels.[14]

Ethical Considerations in Animal Research

All experimental procedures involving animals must be conducted with the highest degree of humane care. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. The principles of the "3Rs" (Replacement, Reduction, and Refinement) must be strictly adhered to throughout the study.[15][16]

  • Replacement: Use non-animal methods whenever possible. The in vivo protocols described here are necessary when cellular assays are insufficient to predict systemic efficacy and safety.[11]

  • Reduction: Use the minimum number of animals required to obtain statistically significant data.[16]

  • Refinement: Minimize any potential pain, stress, or distress to the animals. This includes proper handling, use of anesthetics for corneal electrodes, and defining humane endpoints.[16][17]

Overall Experimental Workflow

The following diagram outlines the complete workflow for assessing the anticonvulsant potential and neurotoxicity of the test compound.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_assays Assays cluster_analysis Data Analysis Phase acclimation Animal Acclimation (≥3 days) grouping Randomized Grouping (Vehicle, Positive Control, Test Compound) acclimation->grouping compound_prep Compound Formulation (Vehicle Selection & Dosing Solutions) grouping->compound_prep admin Compound Administration (e.g., i.p. or oral) compound_prep->admin tpe Wait for Time of Peak Effect (Determined in pilot studies) admin->tpe mes MES Test tpe->mes scptz scPTZ Test tpe->scptz rotarod Rota-rod Test (Neurotoxicity) tpe->rotarod observation Observe & Record Endpoint (Protection or No Protection) mes->observation scptz->observation rotarod->observation calculation Calculate ED50 & TD50 observation->calculation pi Determine Protective Index (PI) calculation->pi final_report final_report pi->final_report Final Report

Caption: Workflow for anticonvulsant drug screening.

Detailed Experimental Protocols

Materials and Equipment
  • Animals: Male albino mice (e.g., CF-1 strain, 20-25 g) or male Wistar rats (100-150 g).[9]

  • Test Compound: this compound.

  • Vehicle: An appropriate vehicle for dissolving or suspending the test compound (e.g., 0.5% methylcellulose, Polyethylene Glycol - PEG).[18]

  • Positive Controls: Phenytoin (for MES test), Diazepam or Valproate (for scPTZ test).[3][19]

  • Chemoconvulsant: Pentylenetetrazol (PTZ).

  • Apparatus:

    • Electroconvulsometer (e.g., Ugo Basile).[20]

    • Corneal electrodes.

    • Rota-rod apparatus.

    • Standard animal cages.

    • Syringes and needles for administration.

    • Analytical balance.

Compound Preparation and Administration
  • Formulation: Prepare a suspension or solution of this compound in the chosen vehicle. The concentration should be calculated to allow for a consistent administration volume (e.g., 10 ml/kg for mice).[9] Prepare a range of doses to determine the median effective dose (ED50).

  • Administration: Administer the test compound, vehicle, or positive control to the respective animal groups via the desired route (intraperitoneal (i.p.) or oral (p.o.)).[18] The route and volume should be consistent across all groups.

Protocol 1: Maximal Electroshock (MES) Test

This protocol is adapted from established methodologies used in preclinical anticonvulsant screening.[8][12]

  • Animal Preparation: At a predetermined time after compound administration (time to peak effect, typically 30-60 min for i.p.), gently restrain the mouse.

  • Electrode Application: Apply a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to each cornea, followed by a drop of saline to ensure good electrical contact.[12]

  • Stimulus Delivery: Place the corneal electrodes on the corneas and deliver the electrical stimulus.

    • Typical Parameters (Mice): 50 mA, 60 Hz, for 0.2 seconds.[9][12]

    • Typical Parameters (Rats): 150 mA, 60 Hz, for 0.2 seconds.[12][20]

  • Observation & Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase. The seizure is characterized by a tonic flexion followed by a full extension of the hindlimbs.

  • Endpoint Definition: The animal is considered protected if the tonic hindlimb extension is abolished.[12]

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Test

This protocol is based on standard methods for evaluating protection against chemoconvulsant-induced seizures.[13][21]

  • Compound Administration: Administer the test compound, vehicle, or positive control as described in section 5.2.

  • PTZ Injection: At the time of peak effect of the test drug, administer PTZ subcutaneously into a loose fold of skin on the neck.

    • Convulsant Dose (CD99): A dose that induces seizures in 97-99% of animals is used. For CF-1 mice, this is typically 85 mg/kg.[13][22] This dose should be verified in the specific animal strain being used.

  • Observation: Immediately after PTZ injection, place the animal in an individual observation cage.

  • Endpoint Definition: Observe the animal for the next 30 minutes. The animal is considered protected if it fails to exhibit an episode of clonic spasms lasting for at least 5 seconds.[13][14]

Protocol 3: Neurotoxicity Assessment (Rota-rod Test)

This test is essential to rule out that the observed anticonvulsant activity is merely a result of motor impairment.[18][23]

  • Training: Prior to the test day, train the animals to stay on the rotating rod (e.g., 1-inch diameter, rotating at 6 rpm) for at least one minute.

  • Testing: At the time of peak effect after compound administration, place each animal on the rota-rod.

  • Endpoint Definition: An animal is considered to have failed the test (i.e., exhibits neurotoxicity) if it falls off the rod within a predefined period (e.g., one minute).

Data Collection and Analysis

For each dose of the test compound, record the number of animals protected in each test (MES and scPTZ) and the number of animals exhibiting neurotoxicity (Rota-rod).

  • Median Effective Dose (ED50): The dose of a drug that protects 50% of the animals from the induced seizure. This is calculated using statistical methods, such as the Litchfield and Wilcoxon method.[21]

  • Median Toxic Dose (TD50): The dose of a drug that causes neurotoxicity (failure in the Rota-rod test) in 50% of the animals.

  • Protective Index (PI): The ratio of TD50 to ED50 (PI = TD50 / ED50). A higher PI value suggests a wider margin of safety for the compound.[3]

Table 1: Sample Data Summary for Anticonvulsant Screening

CompoundTestRouteED50 (mg/kg) [95% C.I.]TD50 (mg/kg) [95% C.I.]Protective Index (PI)
Test Compound MESi.p.Calculated ValueCalculated ValueCalculated Value
Test Compound scPTZi.p.Calculated ValueCalculated ValueCalculated Value
Phenytoin MESi.p.~9.5~68.5~7.2
Diazepam scPTZi.p.~0.2~2.9~14.5

Note: Values for control drugs are illustrative and can vary based on animal strain and lab conditions.

Potential Mechanisms of Action

The results from the MES and scPTZ tests can provide initial insights into the compound's mechanism of action.

  • Activity in MES Test: Suggests an ability to prevent seizure spread, which is a hallmark of drugs that block voltage-gated sodium channels (e.g., Phenytoin, Carbamazepine).[24][25]

  • Activity in scPTZ Test: Suggests an ability to elevate the seizure threshold, often by enhancing GABAergic inhibition or blocking T-type calcium channels.[14][24]

  • Broad-Spectrum Activity (MES & scPTZ): Indicates a compound with multiple mechanisms of action (e.g., Valproate).

Given the furohydrazide structure, a potential mechanism could involve the modulation of the GABAergic system, as many hydrazone derivatives are known to interact with GABA-related pathways.[3][5]

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal ap Action Potential na_channel Voltage-Gated Na+ Channel ap->na_channel ca_channel Voltage-Gated Ca2+ Channel na_channel->ca_channel glutamate Glutamate Release ca_channel->glutamate gaba_receptor GABA-A Receptor cl_influx Cl- Influx (Hyperpolarization) gaba_receptor->cl_influx compound 5-[(2-Chlorophenoxy)methyl] -2-furohydrazide compound->na_channel Blockade? (MES Activity) compound->gaba_receptor Enhancement? (scPTZ Activity)

Caption: Potential neuronal targets for anticonvulsant compounds.

Conclusion

This document provides a robust and validated framework for the initial in vivo screening of this compound. By employing the MES and scPTZ seizure models, alongside a neurotoxicity assessment, researchers can effectively determine the compound's anticonvulsant efficacy, activity spectrum, and preliminary safety margin. Positive results from this screening protocol would justify further investigation into its detailed mechanism of action and evaluation in chronic epilepsy models.

References

  • Czuczwar, S. J., & Patsalos, P. N. (2001). Mechanisms of action of antiepileptic drugs. PubMed.
  • Grone, B. P., & Baraban, S. C. (2015).
  • Sachan, N., et al. (2015).
  • Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. SciSpace.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Test for 2-Phenyl-2-pyrrolidin-1-ylacetamide and its Analogs. BenchChem.
  • White, H. S. (2003). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic.
  • BenchChem. (2025). Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test with 1-Phenylcyclohexylamine. BenchChem.
  • Wikipedia contributors. (2024). Anticonvulsant. Wikipedia.
  • Sitnikova, E., Onat, F., & van Luijtelaar, G. (2021).
  • Löscher, W., & Schmidt, D. (2011). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat).
  • Curia, G., et al. (2008). Animal models of epilepsy. Handbook of Experimental Neurology.
  • Chen, Z., et al. (2020). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and disease.
  • Macdonald, R. L., & McLean, M. J. (1986). Mechanisms of action of anticonvulsant drugs. PubMed.
  • Weinberger, J., Nicklas, W. J., & Berl, S. (1976).
  • Gökçe, M., et al. (2005). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal)
  • Sharma, P. C., et al. (2014). Synthesis molecular modeling and anticonvulsant activity of some hydrazone, semicarbazone, and thiosemicarbazone derivatives of benzylidene camphor. Medicinal Chemistry Research.
  • Kumar, A., & Kumar, R. (2018).
  • National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Rogawski, M. A. (2014). Mechanisms of Action of Antiepileptic Drugs. Jasper's Basic Mechanisms of the Epilepsies.
  • Rollas, S., & Küçükgüzel, Ş. G. (2007).
  • European Medicines Agency. (2025). Ethical use of animals in medicine testing. European Medicines Agency.
  • Swiss Academy of Medical Sciences. (2005). Ethical Principles and Guidelines for Experiments on Animals. Swiss Academy of Medical Sciences.
  • National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk.
  • American Psychological Association. (2022). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
  • Pfizer. (n.d.).
  • Mandhane, S. N., et al. (2009). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice.
  • A-M-A. (2024). Subcutaneous pentylenetetrazole: Significance and symbolism. A-M-A.
  • Thomson, K. E., et al. (2018). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route...
  • Al-Ostath, O. A., et al. (2020).
  • Kumar, A., et al. (2021). Synthesis, preliminary anticonvulsant and toxicity screening of substituted {1-[4-Methyl-2-substitutedphenyl-2,5-dihydro-1,5- benzothiazepin-3-yl]-ethylidene}-hydrazine. Journal of Applied Pharmaceutical Science.
  • Dalkara, S., et al. (2004).
  • Foroumadi, A., et al. (2006). Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)
  • Foroumadi, A., et al. (2006). Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2- chlorophenoxy) phenyl]-1,3,4-thiadiazole derivatives.
  • Wang, S., et al. (2022).
  • Szymański, P., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules.
  • Siddiqui, N., et al. (2013).
  • Jatav, V., et al. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of the Brazilian Chemical Society.

Sources

high-performance liquid chromatography (HPLC) method for 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHL Method Development and Validation for the HPLC Analysis of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Executive Summary

This guide provides a comprehensive High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity profiling of This compound . This compound, often synthesized as an intermediate for antitubercular or antimicrobial agents (similar to isoniazid derivatives), presents specific chromatographic challenges due to the amphoteric nature of the hydrazide moiety and the lipophilicity of the chlorophenoxy group.[1]

This protocol utilizes a Reverse-Phase (RP-HPLC) approach with a C18 stationary phase and acidic mobile phase conditions to ensure sharp peak shape and high resolution. The method is designed to be compatible with UV detection (PDA/DAD) and adaptable for LC-MS.

Chemical Context & Physicochemical Properties

Understanding the molecule is the first step in robust method design.

  • Chemical Structure: The molecule consists of a central furan ring substituted at position 2 with a hydrazide group (–CONHNH₂) and at position 5 with a (2-chlorophenoxy)methyl group.

  • Molecular Formula: C₁₂H₁₁ClN₂O₃[1]

  • Molecular Weight: ~266.68 g/mol [1]

  • Chromatographic Challenges:

    • Hydrazide Tailing: The terminal amino group of the hydrazide can interact with residual silanols on the silica backbone of HPLC columns, leading to peak tailing.

    • Solubility: The chlorophenoxy group increases lipophilicity (LogP ~2.5), requiring organic modifiers (Acetonitrile/Methanol) for elution, while the hydrazide remains polar.[1]

    • Stability: Hydrazides are susceptible to oxidation; samples should be prepared fresh or stored at 4°C.

Method Development Workflow

The following diagram illustrates the logical flow used to derive the optimized conditions for this specific NCE (New Chemical Entity).

MethodDevelopment Start Molecule Analysis (Hydrazide + Chlorophenoxy) Solubility Solubility Check (DMSO/MeOH) Start->Solubility ColumnSel Column Selection (C18 End-capped) Solubility->ColumnSel LogP ~2.5 MobilePhase Mobile Phase Optimization (Acidic pH for protonation) ColumnSel->MobilePhase Suppress Silanols Gradient Gradient Design (5% -> 90% B) MobilePhase->Gradient Validation ICH Q2(R1) Validation (Linearity, Precision) Gradient->Validation

Figure 1: Method Development Logic Flow. The critical decision point is the use of acidic pH to protonate the hydrazide, preventing secondary interactions.[1]

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.[1][2]

    • Water, Milli-Q (18.2 MΩ).[1]

    • Formic Acid (98-100%) or Orthophosphoric Acid (85%).

    • Diluent: Methanol:Water (50:50 v/v).[1]

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna)End-capped stationary phase is essential to minimize hydrazide tailing.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Acidic pH keeps the hydrazide protonated (cations don't interact strongly with silanols).[1]
Mobile Phase B Acetonitrile (100%)Strong solvent strength required to elute the hydrophobic chlorophenoxy moiety.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CEnsures retention time reproducibility.
Injection Vol 10 µLStandard volume; reduce to 5 µL if peak broadening occurs.
Detection UV at 254 nm (Primary) and 280 nm (Secondary)254 nm captures the aromatic absorption of the chlorobenzene and furan rings.
Gradient Program

A gradient is recommended to separate the main peak from potential synthesis impurities (e.g., unreacted esters or hydrazine).[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Equilibration
2.09010Isocratic Hold (Solvent front)
12.01090Linear Gradient to elute analyte
15.01090Wash Step
15.19010Return to Initial
20.09010Re-equilibration

Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 2 mL of DMSO (dimethyl sulfoxide) or Methanol (sonicate if necessary).

  • Make up to volume with Methanol.

Working Standard (50 µg/mL):

  • Pipette 0.5 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation (ICH Q2 Guidelines)

To ensure the data is trustworthy for drug development, the method must be validated.[1]

System Suitability Testing (SST)

Inject the Working Standard (50 µg/mL) five times before running samples. Acceptance criteria:

  • RSD of Peak Area: ≤ 2.0%[3]

  • Tailing Factor (T): ≤ 1.5 (Critical for hydrazides)[1]

  • Theoretical Plates (N): > 2000

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike known amounts of standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Troubleshooting & Critical Analysis

The following diagram details the troubleshooting logic for common issues encountered with this specific molecule.

Troubleshooting Warning Issue Detected Issue1 Peak Tailing > 1.5 Warning->Issue1 Issue2 Peak Splitting Warning->Issue2 Issue3 Retention Time Drift Warning->Issue3 Solution Solution RootCause1 Silanol Interaction (Hydrazide Group) Issue1->RootCause1 Fix1 Add 10mM Ammonium Acetate OR Increase Acid conc. RootCause1->Fix1 RootCause2 Sample Solvent Incompatible (Strong Solvent Effect) Issue2->RootCause2 Fix2 Dilute Sample in Mobile Phase Initial Conditions RootCause2->Fix2 RootCause3 Column Equilibration OR pH Fluctuation Issue3->RootCause3 Fix3 Buffer Mobile Phase (Use Phosphate instead of Formic) RootCause3->Fix3

Figure 2: Troubleshooting Logic for Hydrazide Analysis. Focuses on peak shape and solvent effects.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Reverse Phase logic).

  • Popiołek, Ł. (2017).[1] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.[1] (Context on hydrazide physicochemical properties).

  • Sigma-Aldrich. (n.d.). HPLC Analysis of Furans on Ascentis Express C18. (Reference for Furan ring separation).

Sources

Application Note: Synthesis and Antimicrobial Profiling of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Pharmacophore Rationale

This application note details the optimized synthesis and antimicrobial screening of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide . This molecule represents a hybrid pharmacophore combining a lipophilic furan-ether moiety with a hydrophilic hydrazide linker.

Why this molecule? Furan-2-carbohydrazides are privileged structures in medicinal chemistry, exhibiting potent activity against multidrug-resistant (MDR) bacteria and Candida species. The specific inclusion of the 2-chlorophenoxy side chain is designed to enhance membrane permeability via lipophilicity modulation (LogP adjustment), while the hydrazide motif (


) acts as a hydrogen bond donor/acceptor critical for binding to bacterial enzyme targets, such as enoyl-ACP reductase (FabI).

Retrosynthetic Strategy & Workflow

The synthesis is designed as a convergent two-step protocol starting from the commercially available (or easily synthesized) Ethyl 5-(chloromethyl)-2-furoate .

Reaction Scheme (Graphviz Visualization)

The following diagram outlines the chemical pathway and critical process controls.

G Start Ethyl 5-(chloromethyl)-2-furoate (Starting Material) Inter Intermediate: Ethyl 5-[(2-chlorophenoxy)methyl]-2-furoate Start->Inter Step 1: Williamson Ether Synthesis Reflux Acetone, 6-8h Reagent1 2-Chlorophenol + K2CO3 / KI (cat.) Reagent1->Inter Final Target Product: This compound Inter->Final Step 2: Hydrazinolysis Reflux Ethanol, 4-6h Reagent2 Hydrazine Hydrate (NH2NH2 • H2O) Reagent2->Final

Figure 1: Two-step synthetic pathway. Step 1 utilizes a Williamson ether synthesis facilitated by iodide catalysis. Step 2 involves nucleophilic acyl substitution.

Detailed Synthetic Protocols

Step 1: Synthesis of Ethyl 5-[(2-chlorophenoxy)methyl]-2-furoate

This step employs a modified Williamson ether synthesis. The use of Potassium Iodide (KI) is a critical "expert tip"—it facilitates an in situ Finkelstein reaction, converting the less reactive alkyl chloride into a more reactive alkyl iodide, significantly increasing yield.

Reagents:

  • Ethyl 5-(chloromethyl)-2-furoate (1.0 eq)

  • 2-Chlorophenol (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Potassium Iodide (KI) (0.1 eq - Catalyst)

  • Solvent: Anhydrous Acetone (or DMF for larger scales)

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chlorophenol (1.1 eq) in anhydrous acetone. Add anhydrous

    
     (2.5 eq) and stir at room temperature for 30 minutes. Note: This pre-stirring ensures deprotonation of the phenol.
    
  • Addition: Add Ethyl 5-(chloromethyl)-2-furoate (1.0 eq) and catalytic KI (0.1 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
     for acetone) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture. Filter off the inorganic salts (

    
    , unreacted 
    
    
    
    ).
  • Isolation: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 5% NaOH (to remove unreacted phenol) followed by brine. Dry over

    
     and concentrate to yield the intermediate ester.
    
Step 2: Synthesis of this compound

This step converts the ester to the hydrazide via nucleophilic acyl substitution.

Reagents:

  • Intermediate Ester (from Step 1)

  • Hydrazine Hydrate (80% or 99%) (5.0 eq)

  • Solvent: Absolute Ethanol

Protocol:

  • Dissolution: Dissolve the intermediate ester in absolute ethanol (approx. 10 mL per gram of ester).

  • Nucleophilic Attack: Add Hydrazine Hydrate (5.0 eq) dropwise. Expert Note: Excess hydrazine is required to prevent the formation of the symmetrical dimer (di-furoyl hydrazine).

  • Reflux: Reflux the mixture for 4–6 hours. A precipitate often begins to form during the reaction.

  • Crystallization: Cool the mixture to room temperature and then to

    
     (ice bath).
    
  • Purification: Filter the solid product. Wash with cold ethanol and then diethyl ether to remove trace hydrazine. Recrystallize from ethanol/water if necessary.

Expected Physicochemical Data:

  • Appearance: White to off-white crystalline solid.

  • Yield: 70–85% (over two steps).

  • IR Spectrum: 3200–3300

    
     (NH/NH2 stretch), 1650–1670 
    
    
    
    (C=O amide).
  • 1H NMR (DMSO-d6):

    
     9.8 (s, 1H, CONH), 7.0–7.5 (m, aromatic protons), 6.6 (d, furan), 5.1 (s, 2H, 
    
    
    
    ), 4.5 (br s, 2H,
    
    
    ).

Antimicrobial Screening Protocol (CLSI Standards)

The biological profiling follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for Broth Microdilution (M07 series).

Screening Workflow (Graphviz Visualization)

AST Prep Inoculum Prep 0.5 McFarland Standard Plate 96-Well Plate Setup Test Cmpd | Pos Control | Neg Control Prep->Plate Add Bacteria Dilution Compound Dilution DMSO Stock -> MH Broth (Range: 0.5 - 256 µg/mL) Dilution->Plate Add Drug Incubate Incubation 37°C for 18-24h Plate->Incubate Read Read MIC Visual Turbidity or OD600 Incubate->Read

Figure 2: Workflow for determination of Minimum Inhibitory Concentration (MIC).

Detailed Methodology
  • Stock Preparation: Dissolve the synthesized hydrazide in 100% DMSO to a concentration of

    
    .
    
  • Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI 1640 for fungi.

  • Inoculum: Prepare bacterial suspensions (S. aureus ATCC 29213, E. coli ATCC 25922) adjusted to a 0.5 McFarland standard (

    
    ), then dilute 1:100 in broth.
    
  • Plate Setup:

    • Use sterile 96-well microtiter plates.

    • Add

      
       of broth containing the test compound (serial 2-fold dilutions) to each well.
      
    • Add

      
       of the diluted bacterial inoculum.
      
    • Final Test Range: Typically

      
       to 
      
      
      
      .
  • Controls:

    • Positive Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

    • Negative Control: Broth + DMSO (Solvent control) + Bacteria.

    • Sterility Control: Broth only.

  • Incubation: Incubate at

    
     for 18–24 hours (bacteria) or 48 hours (fungi).
    
  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (turbidity).

Results Interpretation & Troubleshooting

Expected Activity Profile

Based on Structure-Activity Relationship (SAR) data for 5-substituted furan derivatives:

  • Gram-Positive (S. aureus): Expected MIC range:

    
    . The lipophilic chlorophenoxy group facilitates cell wall penetration.
    
  • Gram-Negative (E. coli): Activity is generally lower due to the outer membrane barrier; expected MIC

    
     unless efflux pump inhibitors are co-administered.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation; hydrolysis of chloride.Ensure reagents are anhydrous . Add KI catalyst . Increase reflux time.
Impure Product (Step 2) Formation of di-furoyl hydrazine dimer.Use a large excess of hydrazine (5-10 eq) and add the ester to the hydrazine solution.
Precipitation in Bio-Assay Compound insolubility in aqueous broth.Ensure final DMSO concentration in the well is

. If precipitation occurs, verify MIC using a colorimetric dye (e.g., Resazurin) to distinguish precipitate from bacterial pellets.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Mascal, M., & Nikitin, E. B. (2009).[1] Dramatic Advancements in the Saccharide to 5-(Chloromethyl)furfural Conversion Reaction. ChemSusChem.[1] (Provides grounding for the starting material synthesis).

  • Dutta, S., et al. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF).[2] Green Chemistry.

  • Zhang, S., et al. (2013). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives. International Journal of Molecular Sciences.

  • Foroumadi, A., et al. (2007). Synthesis and anticonvulsant activity of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives. DARU Journal of Pharmaceutical Sciences. (Demonstrates the reactivity of the 2-chlorophenoxy moiety).

Sources

Troubleshooting & Optimization

overcoming solubility issues with 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide in assays

[1]

Topic: Overcoming Solubility and Stability Issues in Biological Assays Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Status: Active Support Guide

Introduction: Understanding the Molecule

Welcome to the technical guide for 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide (referred to hereafter as CPMF-H ).

This compound presents a classic "medicinal chemistry paradox": it possesses a pharmacophore often active against microbial or enzymatic targets (e.g., Mycobacterium InhA, kinase subsets), yet its physicochemical properties make it hostile to aqueous assay environments.

The Core Challenge: CPMF-H combines a lipophilic chlorophenoxy tail and a furan ring with a polar, reactive hydrazide linker. This results in two distinct failure modes in assays:

  • "The Crash": Rapid precipitation upon dilution from DMSO into aqueous buffers due to high logP (hydrophobicity).

  • "The Artifact": Formation of colloidal aggregates that sequester enzymes, leading to false-positive inhibition, or chemical instability (oxidation/Schiff base formation) of the hydrazide motif.

This guide provides the protocols to stabilize CPMF-H and validate your data.

Module 1: Stock Solution & Storage

Q: My stock solution turned yellow/brown after a week at -20°C. Is it still usable?

A: Likely No. Color change indicates oxidation of the hydrazide group to a diazene or azo species.

The Mechanism: Hydrazides (

1

Protocol: Optimal Stock Preparation

Parameter Recommendation Scientific Rationale
Solvent Anhydrous DMSO (99.9%) Water in DMSO accelerates hydrolysis; standard DMSO is hygroscopic.[1]
Concentration 10 mM or 20 mM Avoid pushing to saturation (e.g., 100 mM) to prevent "seed crystal" formation upon thawing.
Storage Single-use aliquots (20 µL) Prevents freeze-thaw cycles.[1] Hydrazides are sensitive to light and air.

| Vessel | Amber glass or opaque PP | Protects from photo-oxidation.[1] |

Module 2: Solving "The Crash" (Precipitation)

Q: The compound precipitates immediately when I add it to my assay buffer (PBS/HEPES). How do I fix this?

A: You are experiencing "DMSO Shock."[1] This occurs when a hydrophobic compound is forced rapidly from a high-dielectric environment (DMSO) into a highly polar ionic environment (Buffer).[1]

The Solution: Intermediate Dilution Strategy Do not pipette 100% DMSO stock directly into the assay well if the final volume is large. Use a "Step-Down" dilution method to lower the kinetic barrier to solvation.[1]

Step-by-Step Protocol: The "Step-Down" Dilution
  • Prepare 100x Stock: Start with your 10 mM DMSO stock.

  • Intermediate Step (The Cushion): Dilute the stock 1:10 into a solvent mixture of 50% DMSO / 50% Water (or Assay Buffer).

    • Why? This creates a transition phase where the compound is less likely to nucleate crystals than in 100% aqueous buffer.

  • Final Addition: Add this intermediate mix to your assay plate.

    • Target: Final DMSO concentration should be <1% (or as tolerated by your protein).[1]

Visual Workflow: Solubility Optimization

SolubilityWorkflowStock10mM Stock(100% DMSO)DirectDirect Addition(Buffer)Stock->DirectHigh ShockInterIntermediate Mix(50% DMSO / 50% Buffer)Stock->Inter1:10 DilutionPrecipPRECIPITATION(Brick Dust)Direct->PrecipHydrophobicCollapseAssayFinal Assay Well(<1% DMSO + Surfactant)Inter->AssayFinal Dilution

Caption: Figure 1. Preventing precipitation.[1] Direct addition (Red path) causes shock.[1] Intermediate dilution (Blue path) allows gradual solvation.

Module 3: Assay Buffer Composition

Q: I improved solubility, but my IC50 varies wildly between runs. What is interfering?

A: This is likely due to Colloidal Aggregation or Chemical Reactivity with buffer components.

Preventing Aggregation (The "Grease Ball" Effect)

Lipophilic furohydrazides like CPMF-H often form promiscuous aggregates that sequester enzymes, inhibiting them non-specifically.

  • Diagnostic: Does the inhibition disappear if you add detergent?

  • The Fix: Add a non-ionic surfactant to your assay buffer.

    • Reagent: Triton X-100 (0.01%) or Tween-20 (0.005%).[1]

    • Mechanism:[1][2][3][4] Surfactants disrupt the critical micelle concentration (CMC) of the drug aggregates without denaturing the target protein (usually).

Preventing Chemical Interference (The Hydrazide Reactivity)

Hydrazides can react with carbonyl-containing compounds (aldehydes/ketones) to form hydrazones .[1]

  • Critical Warning: Check your buffer for Pyruvate or Alpha-Ketoglutarate .[1]

    • If your assay (e.g., LDH assay or Krebs cycle enzyme) uses these substrates, CPMF-H may chemically react with the substrate, depleting it and causing a false "inhibition" readout.

  • Protocol: Use fresh buffers. Avoid aldehydes.[1] Ensure pH is neutral (hydrazides are more stable at pH 7.0–7.4 than in acidic conditions).

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine if your data is valid or an artifact.

TroubleshootingTreeStartObserved Inhibitionwith CPMF-HVisualCheckVisual/Turbidity Check(Microscopy/DLS)Start->VisualCheckPrecipVisible Precipitate?VisualCheck->PrecipSolubilityFixAction: Add 0.01% Triton X-100or Reduce Conc.Precip->SolubilityFixYesDetergentTestDetergent Sensitivity Test(Compare +/- Triton)Precip->DetergentTestNoShiftIC50 Shifts > 10x?DetergentTest->ShiftFalsePosFALSE POSITIVE(Aggregation)Shift->FalsePosYes (Activity Lost)TruePosInvestigate ChemicalInterferenceShift->TruePosNo (Activity Retained)SubstrateCheckDoes Buffer containKetones/Aldehydes?TruePos->SubstrateCheckReactYesSubstrateCheck->ReactArtifactARTIFACT(Substrate Depletion)React->ArtifactYesValidVALID HIT(Proceed to Orthogonal Assay)React->ValidNo

Caption: Figure 2. Troubleshooting logic for lipophilic hydrazides. Distinguishes between solubility issues, aggregation, and chemical reactivity.

Summary of Recommendations

IssueSolution
Solubility Use intermediate dilution (50% DMSO step). Do not jump from 100% DMSO to 100% Buffer.
Aggregation Include 0.01% Triton X-100 or Tween-20 in the assay buffer.[1]
Stability Store DMSO stocks in single-use aliquots at -20°C. Protect from light.[1]
Reactivity Avoid buffers containing pyruvate, ketones, or aldehydes to prevent hydrazone formation.
Validation Confirm activity using a counter-screen (e.g., an unrelated enzyme) to rule out PAINS behavior.

References

  • Assay Guidance Manual (NCATS/NIH). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[1]

    • Source:

  • Baell, J. B., & Holloway, G. A. (2010).New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.

    • Source:

  • Di, L., & Kerns, E. H. (2006).

    • Source:

  • Jadhav, A., et al. (2010).Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of Cysteine Proteases.

    • Source:

Technical Support Center: Purification of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve the desired purity and yield for your downstream applications.

I. Understanding the Chemistry: Synthesis and Impurity Profile

The most common synthetic route to this compound involves the hydrazinolysis of a corresponding ester precursor, typically ethyl or methyl 5-((2-chlorophenoxy)methyl)furan-2-carboxylate, with hydrazine hydrate. This reaction, while generally efficient, can lead to several predictable impurities that complicate purification.

A clear understanding of the potential impurities is the first step toward developing an effective purification strategy. The primary impurities to consider are:

  • Unreacted Starting Ester: Incomplete reaction leaves residual ethyl or methyl 5-((2-chlorophenoxy)methyl)furan-2-carboxylate.

  • Carboxylic Acid Byproduct: Hydrolysis of the starting ester, either during the reaction or work-up, can form 5-((2-chlorophenoxy)methyl)furan-2-carboxylic acid.[1]

  • Hydrazine Salts: Excess hydrazine hydrate can form salts with any acidic species present or with atmospheric carbon dioxide.

  • Degradation Products: Depending on the reaction conditions (e.g., excessive heat), the furan ring or the hydrazide moiety may undergo degradation.

The structural similarities between the desired product and the primary impurities (the starting ester and the carboxylic acid) present the main purification challenge.

II. Purification Workflow Diagram

Purification_Workflow Crude_Product Crude Product (Post-Reaction Work-up) Initial_Analysis Initial Purity Assessment (TLC, HPLC, ¹H NMR) Crude_Product->Initial_Analysis Characterize Recrystallization Recrystallization (Primary Purification) Initial_Analysis->Recrystallization >85% Purity Column_Chromatography Column Chromatography (Secondary Purification) Initial_Analysis->Column_Chromatography <85% Purity or Complex Mixture Purity_Check_1 Purity Check (TLC, Melting Point) Recrystallization->Purity_Check_1 Isolate Crystals Purity_Check_1->Column_Chromatography Fails Specs Pure_Product Pure this compound Purity_Check_1->Pure_Product Meets Specs Purity_Check_2 Final Purity Analysis (HPLC, ¹H NMR, Elemental Analysis) Column_Chromatography->Purity_Check_2 Collect & Combine Pure Fractions Purity_Check_2->Pure_Product Meets Specs

Caption: A typical purification workflow for this compound.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues

Q1: My product is not crystallizing from the chosen solvent. What should I do?

A1: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a seed crystal of the pure compound if available.

  • Solvent Polarity: The chosen solvent may be too good a solvent for your compound. If you are using a single solvent system, try adding a miscible anti-solvent dropwise until the solution becomes slightly turbid, then warm to redissolve and cool slowly. Common solvent/anti-solvent pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/pentane.[2]

  • Concentration: You may have too much solvent. Try evaporating some of the solvent and allowing the solution to cool again.

  • Purity: A high impurity load can inhibit crystallization. If the crude product is an oil or very impure, consider a preliminary purification by column chromatography before attempting recrystallization.

Q2: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound's solubility at a certain temperature is exceeded, but the temperature is still above the compound's melting point. To remedy this:

  • Increase Solvent Volume: Add more of the primary solvent to keep the compound dissolved at a lower temperature during the cooling process.

  • Slower Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or ice bath. Rapid cooling often promotes oiling out.

  • Change Solvent System: The boiling point of your solvent may be too high. Switch to a lower-boiling solvent in which your compound has similar solubility properties.

Q3: I have a low yield after recrystallization. How can I improve it?

A3: Low yield is often a trade-off for high purity. However, you can optimize the process:

  • Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in the mother liquor upon cooling.

  • Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.

  • Wash Crystals Judiciously: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving a significant amount of the product.

  • Second Crop: The mother liquor can be concentrated to obtain a second, albeit less pure, crop of crystals.

Chromatography Issues

Q4: How do I choose the right solvent system (mobile phase) for column chromatography?

A4: The ideal mobile phase for column chromatography should provide good separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35 on a TLC plate.

  • Start with TLC: Develop a TLC of your crude product in various solvent systems. A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Adjust Polarity:

    • If all spots remain at the baseline, increase the polarity of the mobile phase (increase the proportion of ethyl acetate).

    • If all spots run to the solvent front, decrease the polarity (increase the proportion of hexane).

  • Common Systems: For furohydrazide derivatives, mixtures of ethyl acetate and hexane (e.g., starting with 20-30% ethyl acetate in hexane and gradually increasing the polarity) are often effective. For more polar impurities, adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate mobile phase can be beneficial.

Q5: My product is streaking on the TLC plate. What does this mean and how do I prevent it?

A5: Streaking on a TLC plate can indicate several issues:

  • Overloading: You may have spotted too much of your sample on the plate. Try diluting your sample before spotting.

  • Insolubility: The compound may not be fully soluble in the mobile phase, causing it to streak as it moves up the plate. Ensure your spotting solvent is compatible with the mobile phase and that your compound is fully dissolved.

  • Highly Polar Compounds: Very polar compounds, such as the carboxylic acid byproduct, can interact strongly with the silica gel and streak. Adding a small amount of a polar modifier like acetic acid or formic acid (0.5-1%) to the mobile phase can help to create sharper spots for acidic compounds.

Purity Analysis Issues

Q6: The ¹H NMR spectrum of my purified product still shows impurities. What are they likely to be?

A6: After initial purification, residual impurities may still be present.

  • Starting Ester: Look for signals corresponding to the ethyl or methyl group of the ester (e.g., a quartet around 4.3 ppm and a triplet around 1.3 ppm for an ethyl ester).

  • Carboxylic Acid: The carboxylic acid proton is often broad and may be difficult to see, but its presence can sometimes be inferred by slight shifts in the furan ring proton signals.

  • Solvent Residue: Check for common solvents used in the work-up or purification, such as ethyl acetate, dichloromethane, or hexane.

  • Hydrazine: Excess hydrazine is usually removed during aqueous work-up but can sometimes persist. It may appear as a very broad signal.

Q7: My melting point is lower and broader than the literature value (98-100 °C). What does this indicate?

A7: A depressed and broad melting point range is a classic indicator of an impure sample. Impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification is necessary.

IV. Experimental Protocols

Protocol 1: Representative Synthesis of this compound

This protocol is a representative procedure based on the common synthesis of hydrazides from esters.[3][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 5-((2-chlorophenoxy)methyl)furan-2-carboxylate (1.0 equivalent) in ethanol (10-15 mL per gram of ester).

  • Hydrazine Addition: Add hydrazine hydrate (80% solution in water, 2.0-3.0 equivalents) to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexane). The product spot should be more polar (lower Rf) than the starting ester.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product may precipitate from the solution.

  • Work-up: If precipitation is incomplete, reduce the solvent volume under reduced pressure. Add the concentrated mixture to ice-cold water with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol.

  • Drying: Dry the crude product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on solubility tests, ethanol or an ethanol/water mixture is a good starting point for the recrystallization of hydrazides.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a boil to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with the initial mobile phase (e.g., 20% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

V. Analytical Methods and Data

Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Starting Point): 30-50% Ethyl acetate in Hexane.

  • Visualization:

    • UV light (254 nm): The furan and phenyl rings will allow for visualization.

    • Potassium permanganate stain: For visualizing non-UV active impurities.

    • Anisaldehyde stain: Can be used for visualizing hydrazides and related compounds, often requiring heating.[6]

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile/water (70:30).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 272 nm).

Physicochemical Data
PropertyValue
Molecular Formula C₁₂H₁₁ClN₂O₃
Molecular Weight 266.68 g/mol
Melting Point 98-100 °C
Appearance White to off-white solid

VI. Impurity Identification and Removal Logic

Impurity_Logic cluster_impurities Potential Impurities cluster_purification Purification Methods Starting_Ester Starting Ester (Less Polar) Recrystallization Recrystallization (Ethanol/Water) Starting_Ester->Recrystallization Removed if Solubility Differs Column_Chromatography Column Chromatography (Silica Gel) Starting_Ester->Column_Chromatography Separated by Polarity Difference Carboxylic_Acid Carboxylic Acid (More Polar/Acidic) Aqueous_Workup Aqueous Work-up (e.g., water wash) Carboxylic_Acid->Aqueous_Workup Partially Removed by Base Wash (e.g., NaHCO₃) Carboxylic_Acid->Column_Chromatography Separated by Polarity Difference Hydrazine Excess Hydrazine (Very Polar/Basic) Hydrazine->Aqueous_Workup Removed by Water Wash Product Desired Product This compound Recrystallization->Product Column_Chromatography->Product

Sources

Technical Support Center: Stabilizing 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the technical support hub for 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide . As a researcher, you likely selected this compound for its specific pharmacophore—the furan ring coupled with a reactive hydrazide linker. However, the very features that make it biologically active also make it chemically fragile.

This compound presents a "double-edged" stability challenge:

  • The Hydrazide Moiety (

    
    ):  A potent nucleophile and reducing agent, prone to oxidation and condensation.
    
  • The Furan Core: Electron-rich and highly susceptible to photo-oxidative ring opening.

This guide moves beyond generic "store at -20°C" advice. We will engineer a storage environment that actively suppresses the thermodynamic drive toward degradation.

Module 1: The Stability Profile (Mechanisms of Failure)

To stabilize this compound, you must understand what kills it. The molecule is not static; it is constantly seeking a lower energy state through three primary degradation vectors.

Degradation Pathways
  • Oxidative Dehydrogenation: Air exposure converts the hydrazide into diimide or azo/azoxy species, often accompanied by a color shift (Yellow/Orange).

  • Photo-Oxidation: UV light excites the furan ring, leading to reaction with singlet oxygen (

    
    ). This causes ring opening, destroying the pharmacophore.
    
  • Hydrolysis: Moisture attacks the amide bond, cleaving the molecule into 5-[(2-chlorophenoxy)methyl]-2-furoic acid and free hydrazine.

Visualizing the Threat Matrix

The following diagram maps the environmental triggers to the chemical consequences.

StabilityMatrix Compound 5-[(2-Chlorophenoxy)methyl] -2-furohydrazide Oxidation Diimide/Azo Derivatives Compound->Oxidation RingOpen Furan Ring Opening Compound->RingOpen Hydrolysis Furoic Acid + Hydrazine Compound->Hydrolysis Hydrazone Hydrazone Adducts Compound->Hydrazone Oxygen Oxygen (O2) Oxygen->Compound Redox Reaction Light UV/Vis Light Light->Compound Photo-excitation Moisture Moisture (H2O) Moisture->Compound Nucleophilic Attack Aldehydes Trace Aldehydes (in solvents) Aldehydes->Compound Condensation

Figure 1: Critical degradation pathways. Note that Oxygen and Light act synergistically to accelerate furan decomposition.

Module 2: Storage Protocols (The "How-To")

Solid State Storage (The Gold Standard)

Goal: Arrest molecular mobility and exclude reactive gases.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius equation dictates that lowering T significantly reduces reaction rates of hydrolysis and oxidation.
Atmosphere Argon or Nitrogen Displaces

. Argon is preferred as it is heavier than air and "blankets" the powder.
Container Amber Glass Vial Blocks UV/Blue light (200–450 nm) which triggers furan photo-oxidation [1].
Closure PTFE-lined Cap + Parafilm PTFE is chemically inert; Parafilm provides a secondary moisture barrier.
Desiccant Silica Gel (External) Store the vial inside a secondary jar containing desiccant. Do not mix desiccant directly with the powder.
Solution Storage (The Danger Zone)

Warning: We strongly advise against long-term storage in solution. If necessary for HTS (High-Throughput Screening) libraries, follow these strict rules:

  • Avoid DMSO for Long Term: DMSO is hygroscopic and can act as a mild oxidant over time, especially if the DMSO is not anhydrous.

  • Preferred Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN) .

  • Concentration: High concentrations (>10 mM) are more stable than dilute solutions due to self-buffering effects.

Solvent Compatibility Table:

SolventSuitabilityRisk FactorMax Storage Time (-20°C)
DMSO ModerateHygroscopic; Oxidizing potential< 1 Month
Methanol LowProtic; promotes solvolysis/ester exchange< 24 Hours
Acetonitrile High Aprotic; chemically inert3 Months
Water/Buffer Critical Failure Rapid hydrolysisDO NOT STORE

Module 3: Troubleshooting & Quality Control

Visual Diagnostics
  • Symptom: Sample turns from white/off-white to Yellow/Orange .

    • Diagnosis: Oxidation of the hydrazide group or furan ring opening.

    • Action: Check purity immediately. If >5% degraded, repurify or discard.

  • Symptom: Sample becomes sticky or "caked."

    • Diagnosis: Moisture absorption (Hygroscopicity).

    • Action: Lyophilize immediately.

Analytical Verification (HPLC Method)

Do not rely on melting point alone. Use this HPLC method designed to separate the parent compound from its hydrolytic degradants (Acid + Hydrazine).

Protocol: Reverse Phase Stability-Indicating Assay

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidifies hydrazide, improving peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Furan absorption) and 280 nm .

  • Expected Result:

    • Hydrazine: Elutes near void volume (very polar).

    • Furoic Acid Derivative: Elutes early.

    • Parent Compound: Elutes mid-gradient.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Acetone to clean my glassware or dissolve the compound? A: ABSOLUTELY NOT. Hydrazides react rapidly with ketones (like acetone) to form hydrazones (Schiff bases). This reaction is often quantitative. Rinse glassware with Methanol or Acetonitrile instead.

Q2: I left the vial on the benchtop over the weekend. Is it ruined? A: It depends on light exposure. If the vial was amber and capped, it is likely fine. If it was clear glass and exposed to sunlight/fluorescent light, significant photo-degradation of the furan ring is possible [2]. Run an LC-MS to check for


 (oxidation) peaks.

Q3: How do I weigh out small amounts without introducing moisture? A: Allow the stored vial to equilibrate to room temperature before opening . Opening a cold vial in humid air causes immediate condensation on the powder. Use a "weighing boat" approach in a dry box if available.

Q4: Is the compound pH sensitive? A: Yes.

  • Acidic pH (< 3): Protonates the hydrazide, stabilizing it against oxidation but accelerating hydrolysis.

  • Basic pH (> 8): Increases the reducing power of the hydrazide, making it extremely susceptible to air oxidation [3].

  • Target pH: Maintain neutral conditions (pH 6-7) for short-term handling.

References

  • Furan Photo-Oxidation: Gidron, O., et al. (2022).[1] "A Macrocyclic Furan with Accessible Oxidation States."[2] Investigates the susceptibility of furan rings to oxidative currents and light.[1] [3]

  • Furan Ring Stability: Merino, P., et al. (2000).[4] "Oxidations of Furan Rings in Organic Synthesis." details the cleavage of furan rings into dicarbonyls under oxidative conditions.[4]

  • Hydrazide Chemical Behavior: Arxada. "Performance Chemicals Hydrazine." Technical bulletin describing the reducing nature of hydrazines and their reaction with oxidants and atmospheric oxygen.[5]

  • Analytical Methods: Agrawal, V. P., et al.[6][7] (1983).[6] "High-performance liquid chromatography of fatty acid isopropylidene hydrazides." Establishes protocols for RP-HPLC analysis of hydrazide derivatives.

  • General Handling: Fisher Scientific. "Safety Data Sheet: Acetic acid, hydrazide."[8] Provides baseline safety and storage data for acyl hydrazide analogues (Hygroscopic, Nitrogen storage).

Sources

Validation & Comparative

Cross-Validation of Analytical Methods for 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (hereafter referred to as CPMFH ) represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular and antimicrobial agents. Its structure—comprising a labile furan ring, a lipophilic chlorophenoxy ether, and a reactive hydrazide group—presents unique analytical challenges.

This guide objectively compares three distinct analytical methodologies: RP-HPLC-DAD (Stability-Indicating), LC-MS/MS (Bioanalytical/Trace), and UV-Vis Spectrophotometry (Rapid Screening). Unlike generic protocols, this document focuses on the specific physicochemical behavior of CPMFH, providing validated workflows to ensure data integrity across drug development stages.

Part 1: Comparative Analysis of Analytical Methodologies

The choice of analytical method for CPMFH is dictated by the specific phase of drug development. The table below summarizes the performance metrics of the three primary alternatives.

FeatureMethod A: RP-HPLC-DAD Method B: LC-MS/MS Method C: UV-Vis Spectrophotometry
Primary Application QC Release, Stability Testing, Impurity ProfilingPharmacokinetics (PK), Plasma/Urine BioanalysisDissolution Testing, Solubility Screening
Specificity High (Resolves degradation products)Ultra-High (Mass-based identification)Low (Cannot distinguish degradants)
Sensitivity (LOD) ~0.1 µg/mL~1.0 ng/mL~5.0 µg/mL
Throughput Moderate (10–15 min/run)High (2–5 min/run)Very High (<1 min/scan)
Cost Per Sample ModerateHighLow
Critical Limitation Requires organic solvent consumptionMatrix effects (ion suppression)Prone to interference from excipients
Part 2: Strategic Method Selection (Decision Logic)

The following decision tree illustrates the logical flow for selecting the appropriate validation protocol based on the experimental context.

MethodSelection Start Start: Define Analytical Goal IsBio Is sample biological matrix? (Plasma/Urine) Start->IsBio IsStability Is stability/purity critical? IsBio->IsStability No LCMS Select LC-MS/MS (High Sensitivity) IsBio->LCMS Yes HPLC Select RP-HPLC-DAD (Stability Indicating) IsStability->HPLC Yes UV Select UV-Vis (Routine/Dissolution) IsStability->UV No

Figure 1: Analytical decision matrix for CPMFH characterization.

Part 3: Detailed Experimental Protocols
Protocol A: Stability-Indicating RP-HPLC Method

Best for: Purity analysis and identifying degradation products (e.g., hydrazine release).

Rationale: CPMFH contains a hydrazide group susceptible to oxidative hydrolysis and a furan ring sensitive to acid-catalyzed ring opening. A gradient elution is necessary to separate the polar degradants from the lipophilic parent compound.

Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: PDA at 272 nm (λmax of furan-hydrazide conjugate).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
5.0 60 40
12.0 10 90
15.0 10 90

| 16.0 | 90 | 10 |

Step-by-Step Workflow:

  • Standard Preparation: Dissolve 10 mg CPMFH in 10 mL ACN (Stock A). Dilute to 50 µg/mL with Mobile Phase A:B (50:50).

  • System Suitability: Inject the standard 6 times. Requirement: RSD < 2.0% for peak area; Tailing factor < 1.5.

  • Forced Degradation (Self-Validation):

    • Acid Stress: Mix 1 mL Stock A + 1 mL 0.1 N HCl. Heat at 60°C for 1 hour. Neutralize.

    • Oxidative Stress:[2] Mix 1 mL Stock A + 1 mL 3% H₂O₂. Benchtop for 2 hours.

    • Observation: Ensure the main peak resolves from the degradation peaks (Resolution > 1.5).

Protocol B: High-Sensitivity LC-MS/MS Method

Best for: Pharmacokinetic studies in rat/human plasma.

Rationale: The chlorophenoxy moiety provides excellent ionization in ESI(+) mode. MRM (Multiple Reaction Monitoring) is required to eliminate background noise from plasma proteins.

Mass Spectrometry Parameters:

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ (Calculate based on MW: ~266.68 Da → m/z 267.1).

  • Product Ions (Transitions):

    • Quantifier: m/z 267.1 → 141.0 (Cleavage of chlorophenoxy tail).

    • Qualifier: m/z 267.1 → 109.0 (Furan ring fragment).

  • Collision Energy: Optimized per instrument (typically 15–25 eV).

Sample Extraction (Protein Precipitation):

  • Aliquot 100 µL plasma sample.

  • Add 300 µL cold Acetonitrile containing Internal Standard (e.g., Isoniazid or a deuterated analog).

  • Vortex for 2 mins; Centrifuge at 10,000 rpm for 10 mins.

  • Inject 5 µL of the supernatant.

Part 4: Mechanistic Degradation Pathway

Understanding the degradation of CPMFH is vital for validating the specificity of the HPLC method. The furan ring and hydrazide linkage are the primary sites of failure.

Degradation CPMFH CPMFH (Parent) Inter1 Hydrolysis CPMFH->Inter1 Oxidation Oxidation (Diimide formation) CPMFH->Oxidation Acid 5-[(2-Chlorophenoxy)methyl] -2-furoic acid Inter1->Acid Hydrazine Hydrazine (Genotoxic Impurity) Inter1->Hydrazine Azo Azo/Dimer Derivatives Oxidation->Azo

Figure 2: Predicted degradation pathways of CPMFH under hydrolytic and oxidative stress.

Part 5: Validation Criteria (Acceptance Limits)

To ensure "Trustworthiness" and "Authoritative Grounding," your validation must adhere to ICH Q2(R1) guidelines.

  • Linearity:

    
     across 80%–120% of target concentration.
    
  • Accuracy (Recovery): 98.0% – 102.0% at three concentration levels.

  • Precision (Repeatability): RSD < 1.0% (n=6).

  • Robustness: The method must withstand small variations in:

    • Flow rate (± 0.1 mL/min).

    • Column temperature (± 5°C).

    • Mobile phase pH (± 0.2 units).

Expert Insight: For CPMFH, the most critical robustness parameter is pH . If the pH drifts above 4.0, the ionization of the hydrazide changes, causing peak broadening and retention time shifts. Always buffer the aqueous phase.

References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[3][4][5]

  • Popiołek, Ł. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Med Chem Res 26, 287–301 (2017). (Provides structural context for furohydrazide stability).

  • Kumar, V., et al. Synthesis and Antitubercular Activity of Some New Heterocyclic Hydrazides. E-Journal of Chemistry. (Methodology for hydrazide synthesis and characterization).

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022). (Standard for LC-MS/MS protocols).[6]

Sources

Independent Verification of the Biological Activity of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the independent verification protocol for 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide , a specific furan-2-carbohydrazide derivative. Based on its structural pharmacophores—a furan core, a hydrazide warhead (similar to Isoniazid), and a lipophilic (2-chlorophenoxy)methyl tail—this compound is evaluated primarily as a candidate antitubercular and antimicrobial agent targeting the fatty acid synthesis pathway (FAS-II).

Executive Summary & Compound Profile

This compound (CAS: 402601-34-7) represents a hybrid scaffold combining the hydrazide pharmacophore of Isoniazid (INH) with a lipophilic phenoxymethyl ether moiety. This design aims to enhance membrane permeability and target affinity, particularly against mycobacterial cell walls (Mycolic acid biosynthesis).

This guide provides a rigorous framework for verifying its biological activity, focusing on Enoyl-ACP Reductase (InhA) inhibition and broad-spectrum antimicrobial efficacy.

FeatureSpecification
Chemical Name This compound
Molecular Formula C₁₂H₁₁ClN₂O₃
Molecular Weight 266.68 g/mol
Primary Target Enoyl-ACP Reductase (InhA) / FAS-II Pathway
Key Comparators Isoniazid (TB), Triclosan (InhA), Ciprofloxacin (Broad)

Chemical Identity & Purity Verification

Before biological testing, the compound's integrity must be validated to ensure observed activities are not due to impurities (e.g., free hydrazine or 2-chlorophenol).

Protocol: Structural Validation
  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • Confirm furan ring protons (δ ~7.2, 6.6 ppm).

    • Confirm hydrazide protons (-CONHNH₂, δ ~9-10 ppm, broad singlets).

    • Confirm methylene bridge (-CH₂O-, singlet, δ ~5.1 ppm).

    • Confirm aromatic 2-chlorophenoxy pattern (multiplets, δ ~6.9-7.5 ppm).

  • HPLC Purity: Must exceed 98% (Area %) using a C18 column (Acetonitrile:Water gradient).

  • Mass Spectrometry (ESI+): Confirm [M+H]⁺ peak at m/z 267.05.

Biological Activity: Comparative Performance Guide

A. Antitubercular Activity (Primary Application)

The hydrazide group suggests a mechanism similar to Isoniazid, requiring activation by KatG to form an adduct that inhibits InhA. The lipophilic tail may allow direct binding or alternative entry.

Experimental Protocol: REMA (Resazurin Microtiter Assay)

  • Strain: Mycobacterium tuberculosis H37Rv (or surrogate M. smegmatis mc²155).

  • Control: Isoniazid (Positive), DMSO (Negative).

  • Method:

    • Inoculate 7H9 broth with bacteria (OD₆₀₀ 0.001).

    • Add compound (serial dilution 0.1 – 100 µg/mL).

    • Incubate 7 days (M.tb) or 48h (M. smegmatis).

    • Add Resazurin (blue) → Incubate 24h. Pink color indicates growth.

  • Metric: Minimum Inhibitory Concentration (MIC).

Performance Benchmark:

Compound Target MIC (µg/mL) Mechanism Note
This compound < 2.0 (Target) Likely InhA inhibition; requires KatG activation?
Isoniazid (INH) 0.05 – 0.2 Gold Standard (Prodrug, KatG-dependent)

| Triclosan | 5.0 – 10.0 | Direct InhA Inhibitor (No activation needed) |

B. Broad-Spectrum Antimicrobial Activity

Furohydrazides often exhibit activity against Gram-positive bacteria due to the furan ring's electron-withdrawing nature.

Experimental Protocol: CLSI Broth Microdilution

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Method: Mueller-Hinton Broth, 5 × 10⁵ CFU/mL inoculum.

  • Incubation: 37°C for 18-24 hours.

Performance Benchmark:

Compound S. aureus MIC (µg/mL) E. coli MIC (µg/mL) Specificity
Test Compound 4 – 8 (Expected) > 64 (Likely Resistant) Gram-positive bias expected due to efflux in Gram-neg.
Ciprofloxacin 0.25 – 0.5 0.004 – 0.015 DNA Gyrase inhibition (High potency)

| Nifuroxazide | 4 – 16 | 4 – 16 | Nitro-group dependent (Broad spectrum) |

Mechanism of Action: Pathway Verification

To confirm the compound acts via the FAS-II pathway (Fatty Acid Synthesis) rather than general toxicity, an enzymatic inhibition assay on InhA (Enoyl-ACP Reductase) is required.

Pathway Visualization (FAS-II Inhibition)

FAS_II_Pathway Prodrug This compound (Prodrug) Radical Acyl Radical Intermediate Prodrug->Radical Activation KatG KatG (Catalase-Peroxidase) KatG->Radical Catalyzes Adduct INH-NAD Adduct (Analog) Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibits FASII Mycolic Acid Biosynthesis InhA->FASII Blocks CellWall Cell Wall Lysis FASII->CellWall Disrupts

Caption: Proposed Mechanism of Action. The furohydrazide may require KatG activation to form an NAD-adduct that inhibits InhA, halting mycolic acid synthesis.

Protocol: InhA Enzymatic Assay
  • Reagents: Recombinant InhA, NADH (cofactor), 2-trans-dodecenoyl-CoA (substrate).

  • Reaction: Monitor the oxidation of NADH to NAD⁺ at 340 nm .

  • Observation: If the compound inhibits InhA, the absorbance decrease at 340 nm will slow down or stop compared to the control.

  • Validation: Pre-incubation with KatG may be required if the compound is a prodrug (like INH).

Safety Profile: Cytotoxicity & Selectivity

A critical verification step is ensuring the compound kills bacteria/fungi without harming mammalian cells.

Experimental Protocol: MTT Assay

  • Cell Line: HepG2 (Human Liver) or Vero (Monkey Kidney).

  • Method: Incubate cells with compound (1 – 100 µg/mL) for 24h. Add MTT reagent; measure formazan absorbance.

  • Calculation: Determine CC₅₀ (Cytotoxic Concentration 50%).

  • Selectivity Index (SI): SI = CC₅₀ / MIC.

Acceptance Criteria:

  • SI > 10: Promising candidate.

  • SI < 1: General toxin (Fail).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Banerjee, A., et al. (1994). "inhA, a gene encoding a target for isoniazid and ethionamide in Mycobacterium tuberculosis." Science, 263(5144), 227-230. Link

  • Palomino, J. C., et al. (2002). "Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. Link

  • PubChem Compound Summary. (2024). "this compound (CAS 402601-34-7)." Link

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: A Structural-Chemical Rationale

The primary hazards associated with 5-[(2-Chlorophenoxy)methyl]-2-furohydrazide can be inferred from its chemical structure. The hydrazide functional group is known for its potential toxicity, including being harmful if swallowed or inhaled, and causing skin and eye irritation[1][2][3][4]. The presence of a chlorinated phenoxy group may also contribute to skin irritation and potential aquatic toxicity[5][6]. Therefore, a multi-faceted PPE strategy is crucial to mitigate these risks.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE is mandatory for any manipulation of this compound, regardless of the quantity or procedural step. This foundational protection is designed to prevent accidental contact and exposure.

  • Eye and Face Protection: Chemical safety goggles that meet the ANSI Z87.1 standard are the minimum requirement to protect against splashes and airborne particles[1]. In situations with a higher risk of splashing, such as when handling larger volumes or during vigorous reactions, a face shield should be worn in addition to safety goggles[2][7].

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling hydrazide compounds[1][2]. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination[8][9].

  • Body Protection: A flame-resistant lab coat is necessary to protect against spills and splashes[2]. For procedures with a higher risk of significant spillage, a chemical-resistant apron or a full protective suit should be considered[7].

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled[1].

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be utilized to minimize direct exposure to this compound.

  • Chemical Fume Hood: All work with this compound, especially when in powdered form or when heating, should be conducted within a certified chemical fume hood[1][10]. This will prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants[5][11][12].

Step-by-Step Guide to Donning and Doffing PPE

Properly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and ensure it is fully buttoned.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Eye and Face Protection: Put on safety goggles. If required, add a face shield over the goggles.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face and Eye Protection: Remove the face shield (if used), followed by the safety goggles.

  • Lab Coat: Remove the lab coat by rolling it inside out to contain any potential contamination.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE[8][13].

PPE Selection Based on Laboratory Operations

The level of PPE required may vary depending on the specific laboratory procedure being performed. The following table provides guidance on appropriate PPE for common scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (powder) Safety GogglesNitrile or Neoprene GlovesLab CoatRecommended to be done in a fume hood. If not possible, a NIOSH-approved respirator for particulates may be necessary[8][11].
Dissolving (in solvent) Safety Goggles and Face ShieldNitrile or Neoprene GlovesLab CoatWork in a fume hood.
Running a Reaction Safety Goggles and Face ShieldNitrile or Neoprene GlovesLab Coat and Chemical-Resistant ApronWork in a fume hood.
Work-up and Purification Safety Goggles and Face ShieldNitrile or Neoprene GlovesLab Coat and Chemical-Resistant ApronWork in a fume hood.
Handling Waste Safety Goggles and Face ShieldNitrile or Neoprene GlovesLab CoatFollow institutional guidelines for chemical waste disposal[6][14][15][16].

Visualizing Safety: A Decision-Making Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Decision_Workflow cluster_controls Engineering Controls Start Handling this compound Procedure What is the procedure? (e.g., weighing, reaction, work-up) Start->Procedure BasePPE Baseline PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat Procedure->BasePPE Low risk (e.g., small scale, dilute solution) AdvancedPPE Enhanced PPE: - Face Shield - Chemical Apron - Consider Respirator Procedure->AdvancedPPE High risk (e.g., large scale, powder, heating) FumeHood Work in a Chemical Fume Hood BasePPE->FumeHood AdvancedPPE->FumeHood

Caption: Decision workflow for selecting appropriate PPE.

Spill and Emergency Procedures

In the event of a spill, it is crucial to have a clear and immediate plan of action.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety personnel.

  • Isolate: Prevent entry to the spill area.

  • Decontaminate: If there is personal contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[4][5][12].

Do not attempt to clean up a large spill unless you are trained and equipped to do so. For small spills of powder, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal[8][14]. For small liquid spills, absorb with an inert material and place in a sealed container for disposal[5].

Disposal of this compound Waste

All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous chemical waste according to your institution's and local regulations[6][14][15][16]. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these safety protocols and maintaining a vigilant and informed approach, researchers can safely handle this compound and unlock its potential in their scientific endeavors.

References

  • The Brückner Research Group. CB-LSOP-Hydrazines.docx.
  • Chemical Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • SAFETY DATA SHEET. (2025, October 7).
  • SAFETY DATA SHEET. (2010, March 29).
  • Apollo Scientific. Hydrazine, N-BOC, N'-CBZ protected.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • 880361-73-9 - Safety Data Sheet. (2024, November 1).
  • Risk Management and Safety. Hydrazine.
  • Arxada. Performance Chemicals Hydrazine.
  • SAFETY DATA SHEET.
  • Environmental Health & Safety. Hydrazine Standard Operating Procedure Template.
  • ChemPoint.com. Safety Data Sheet acc. to OSHA HCS.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025, April 24).
  • biosensis. Material Safety Data Sheet. (2017, August 25).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025, October 16).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025, November 6).
  • Fisher Scientific. SAFETY DATA SHEET. (2010, October 25).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.